1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazinium dichloride
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Overview
Description
1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazinium dichloride is a synthetic organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a piperazinium core substituted with a benzodioxole moiety, which imparts distinct chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of this compound is Nitric Oxide Synthase, inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a key molecule involved in immune response and inflammation.
Mode of Action
This could lead to changes in the immune response and inflammation processes .
Biochemical Pathways
The compound’s interaction with iNOS could affect various biochemical pathways involving NO. NO is a signaling molecule that plays a role in numerous physiological processes, including vasodilation, immune response, and neurotransmission. Any alteration in NO production could therefore have wide-ranging effects .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with iNOS and the subsequent changes in NO production. This could potentially lead to alterations in immune response, inflammation, and other NO-related processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazinium dichloride typically involves multiple steps, starting from readily available precursorsThe final product is obtained as a dichloride salt through a series of purification steps .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazinium dichloride undergoes various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The piperazinium core allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.
Major Products Formed
Scientific Research Applications
1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazinium dichloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- **1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperidine
- **1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-ethylpiperazinium dichloride
- **1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-phenylpiperazinium dichloride
Uniqueness
1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazinium dichloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzodioxole moiety enhances its potential interactions with biological targets, while the piperazinium core provides structural stability and versatility in chemical modifications .
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-methylpiperazine-1,4-diium;dichloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3.2ClH/c1-17-7-9-18(10-8-17)6-2-3-11-19-14-4-5-15-16(12-14)21-13-20-15;;/h4-5,12H,6-11,13H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEXDSNCFVDUHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+]1CC[NH+](CC1)CC#CCOC2=CC3=C(C=C2)OCO3.[Cl-].[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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